Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Classification of Pseudobactin Among Siderophores
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of pseudobactin, a prominent member of the pyoverdine family of siderophores. It details its classification, chemical structure, iron-binding properties, and the regulatory mechanisms governing its production. Furthermore, this document includes detailed experimental protocols for the detection, quantification, and characterization of siderophores, aimed at facilitating research and development in microbiology, drug discovery, and environmental science.
Siderophores (from Greek: "iron carriers") are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms such as bacteria and fungi, as well as by some plants, to scavenge ferric iron (Fe³⁺) from the environment.[1] Due to the low solubility of ferric hydroxide (B78521) at physiological pH, the concentration of free Fe³⁺ is often too low (around 10⁻¹⁸ M) to support microbial growth, which requires a minimum concentration of about 10⁻⁸ M.[2] Siderophores are therefore crucial for the survival and virulence of many microorganisms.[3]
The classification of siderophores is primarily based on the chemical nature of the functional groups that coordinate the ferric iron. The main classes are:
-
Hydroxamates : These siderophores utilize hydroxamic acid moieties (-C(=O)N(OH)R) as bidentate ligands for iron. They are common in both bacteria and fungi. Examples include ferrioxamine and ferrichrome.[4][5][6] The pKa values for hydroxamates are typically in the range of 8 to 9.[7]
-
Catecholates (or Phenolates) : These employ catechol (1,2-dihydroxybenzene) or similar phenolate (B1203915) groups to bind iron. Catecholates, such as enterobactin (B1671361) produced by E. coli, are known for having some of the highest affinities for Fe³⁺.[5][7][8]
-
Carboxylates : This class uses carboxyl (-COOH) and hydroxyl (-OH) groups to chelate iron. Examples include rhizobactin and staphyloferrin.[4][5] Their lower pKa values (3.5 to 5) make them particularly effective in acidic environments.[7]
-
Mixed-Type : Many siderophores incorporate more than one type of the above functional groups into a single molecule to coordinate iron.[4][9] This structural diversity often provides specific advantages in different environments.
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Carboxylates [fillcolor="#FBBC05", fontcolor="#202124"];
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Caption: Classification of siderophores with pseudobactin as a mixed-type.
Pseudobactin: A Key Mixed-Type Siderophore
Pseudobactins are fluorescent siderophores produced by fluorescent Pseudomonas species and are synonymous with pyoverdines.[5][10] They are classified as mixed-type siderophores due to the presence of multiple distinct iron-chelating moieties within a single molecule.[4][9]
Chemical Structure
The general structure of a pseudobactin molecule consists of three main parts:
-
A Dihydroxyquinoline Chromophore : This is a conserved fluorescent group responsible for the characteristic yellow-green color of pyoverdines. It provides a catechol-like (o-dihydroxy aromatic) group for iron chelation.[10][11]
-
A Peptide Chain : Linked to the chromophore is a peptide chain that is highly variable among different Pseudomonas strains. This chain typically consists of 6 to 12 amino acids, often including both L- and D-isomers, which provides resistance to proteolytic degradation.[11]
-
Iron-Chelating Groups on the Peptide Chain : The peptide backbone contains additional functional groups that participate in iron coordination. These typically include:
-
An α-hydroxy acid group (e.g., from β-hydroxyaspartic acid), which is a type of carboxylate ligand.[11][12]
-
A hydroxamate group (e.g., from N⁵-hydroxyornithine).[10][11][12]
Together, these three bidentate ligands (the dihydroxy aromatic group, the α-hydroxy acid, and the hydroxamate) form a stable hexadentate, octahedral complex with Fe³⁺.[11] This complex structure confers a high degree of specificity for uptake by the producing organism.[10]
Quantitative Analysis of Pseudobactin Properties
The efficacy of a siderophore is determined by its affinity for iron, its production rate, and its ability to compete for iron in its environment.
Iron-Binding Affinity
The strength of the interaction between a siderophore and Fe³⁺ is quantified by the stability constant (Kf), also denoted as log KML or log β. A higher value indicates a stronger affinity. The pFe value, which is the negative logarithm of the free Fe³⁺ concentration at pH 7.4, provides a more biologically relevant measure of iron sequestering power.
| Siderophore Type | Example Siderophore | Producing Organism | Class | Stability Constant (log Kf) | pFe | Reference(s) |
| Mixed-Type | Pseudobactin B10 | Pseudomonas sp. B10 | Mixed | ~32 | N/A | [5] |
| Mixed-Type | Pseudobactin St3 | Pseudomonas putida St3 | Mixed | 29.6 | N/A | [13] |
| Mixed-Type | Pyoverdine(pss) | P. syringae pv. syringae | Mixed | 25 (at pH 7.0) | N/A | [10] |
| Catecholate | Enterobactin | Escherichia coli | Catecholate | 49 - 52 | 34.3 | [14][15] |
| Catecholate | Bacillibactin | Bacillus subtilis | Catecholate | 47.6 | 33.1 | [15] |
| Hydroxamate | Desferrioxamine B | Streptomyces pilosus | Hydroxamate | 30.6 | 26.6 | [16] |
| Carboxylate | Rhizobactin | Rhizobium meliloti | Carboxylate | ~24 | N/A | [16] |
Production Levels
Siderophore production is tightly regulated by iron availability and is induced under iron-limiting conditions.[10] Reported production levels can vary significantly based on the bacterial strain and culture conditions.
-
In Vitro : Pseudomonas syringae pv. syringae B301D was found to produce pyoverdin(pss) at yields of approximately 50 µg/ml in a deferrated synthetic medium.[10]
-
In Situ : Using a monoclonal antibody-based immunoassay, the concentration of ferric pseudobactin in the barley rhizosphere was measured to be 3.5 x 10⁻¹⁰ mol per gram of wet root/soil.[17][18]
Biosynthesis and Regulation of Pseudobactin
The production of pseudobactins is a complex process controlled by a sophisticated regulatory network that responds to intracellular iron concentrations.
Biosynthesis Pathway
The biosynthesis of the pseudobactin chromophore originates from tyrosine.[19] The peptide chain is assembled by large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). The overall process is energy-intensive, reflecting the critical importance of iron acquisition for the bacterium.
Regulatory Pathway
The primary global regulator of iron homeostasis in many bacteria, including Pseudomonas, is the Ferric Uptake Regulator (Fur) protein.[3] The regulatory mechanism operates as follows:
-
Iron-Replete Conditions : When intracellular iron levels are sufficient, Fe²⁺ acts as a cofactor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of iron-regulated genes, including those for pseudobactin biosynthesis and uptake. This binding physically blocks transcription, repressing siderophore production.
-
Iron-Deficient Conditions : Under iron starvation, Fe²⁺ dissociates from Fur. The apo-Fur protein cannot bind to the Fur box, which lifts the repression.
-
Signal Transduction : The transcription of pseudobactin genes is positively regulated by an extracytoplasmic function (ECF) sigma factor (e.g., PbrA, PupI, FpvI). This sigma factor's activity is controlled by a transmembrane anti-sigma factor (e.g., PupR, FpvR). When the ferric-pseudobactin complex binds to its specific outer membrane receptor (e.g., FpvA, PupB), a signal is transduced across the membrane, leading to the release of the sigma factor, which then initiates the transcription of the biosynthetic genes.[3][7]
// Nodes for output
Repression [label="REPRESSION", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
Expression [label="EXPRESSION", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
// Relationships
High_Fe -> Fur [label=" binds", color="#5F6368"];
Fur -> Fur_Fe [style=invis];
Fur_Fe -> Fur_Box [label=" binds to", color="#5F6368"];
Fur_Box -> Repression [label=" leads to", color="#EA4335"];
Repression -> Psb_Genes [style=dashed, arrowhead=tee, color="#EA4335"];
Low_Fe -> Fur [label=" no binding", style=dashed, color="#5F6368"];
Low_Fe -> Anti_Sigma [label=" signal from\nFe-siderophore uptake", style=dashed, color="#4285F4"];
Anti_Sigma -> Sigma_Factor [label=" releases", arrowhead=open, color="#34A853"];
Sigma_Factor -> Psb_Genes [label=" activates", color="#34A853"];
Psb_Genes -> Expression [label=" leads to", color="#34A853"];
// Invisible edges for alignment
{rank=same; High_Fe; Low_Fe}
{rank=same; Fur; Anti_Sigma}
{rank=same; Fur_Fe; Sigma_Factor}
{rank=same; Fur_Box}
{rank=same; Repression; Expression}
}
Caption: Iron-dependent regulation of pseudobactin biosynthesis.
Experimental Protocols
Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal colorimetric method for detecting siderophores based on their ability to competitively remove iron from a blue-colored Fe³⁺-CAS-detergent complex, resulting in a color change to orange or yellow.[13][20]
This method is used to screen for siderophore-producing colonies.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
10 mM HCl
-
Nutrient agar (B569324) or other suitable growth medium
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
50% (w/v) NaOH solution
Procedure:
This method quantifies siderophore production in liquid culture supernatants.
Procedure:
-
Culture Preparation: Grow the bacterium in an iron-limited liquid medium to induce siderophore production.
-
Sample Collection: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Assay:
-
Mix 100 µl of the cell-free supernatant with 100 µl of the CAS assay solution (prepared as in 5.1.1) in a microplate well or cuvette.
-
Prepare a reference sample (Aᵣ) by mixing 100 µl of sterile, uninoculated medium with 100 µl of the CAS assay solution.
-
Incubate the mixture at room temperature for approximately 20 minutes.
-
Measurement: Measure the absorbance of the sample (Aₛ) and the reference (Aᵣ) at 630 nm.
-
Calculation: Siderophore production is quantified as a percentage of siderophore units relative to the reference:
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// Steps
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Incubate [label="2. Incubate at Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Measure [label="3. Measure Absorbance at 630 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Calculate [label="4. Calculate % Siderophore Units", fillcolor="#34A853", fontcolor="#FFFFFF"];
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Logic [label="Siderophore chelates Fe³⁺\nfrom CAS complex", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// End
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Incubate -> Measure [color="#5F6368"];
Measure -> Calculate [color="#5F6368"];
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Caption: Workflow for the quantitative liquid CAS assay.
Siderophore Extraction and Purification
Purification of siderophores from culture supernatants is essential for structural elucidation and detailed functional studies.
General Protocol using Amberlite XAD Resin:
This method is effective for purifying neutral, ferrichrome-type siderophores and has been adapted for others.
Materials:
Procedure:
-
Culture Growth: Grow the microorganism in a large volume of iron-deficient medium (e.g., Succinate Medium) for 24-48 hours.
-
Harvest Supernatant: Centrifuge the culture at high speed (e.g., 5000 x g for 15 min) to obtain the cell-free supernatant.
-
Resin Adsorption:
-
Pass the supernatant through a column packed with Amberlite XAD-2 resin. Siderophores will adsorb to the resin.
-
Wash the column with several volumes of deionized water to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound siderophores from the resin using methanol.
-
Concentration: Collect the methanol fractions that test positive for siderophore activity using the CAS assay. Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Further Purification (Optional): The resulting powder can be further purified using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[16]
Note on Alternative Methods: For specific siderophore classes, other methods may be more effective. TiO₂ nanoparticle solid-phase extraction (TiO₂ NP SPE) has shown high selectivity and recovery for hydroxamate siderophores from complex samples.
Determination of Iron-Binding Stability Constants
Potentiometric titration and spectrophotometric competition assays are standard methods for determining the stability constants of siderophore-iron complexes.[15][16]
Principle of Potentiometric Titration:
This method determines the protonation constants (pKa values) of the siderophore's functional groups and the stability constant of its metal complex. A solution of the iron-free siderophore (apo-siderophore) is titrated with a strong base (e.g., NaOH) to determine its pKa values. Then, a solution containing a 1:1 molar ratio of the siderophore and Fe³⁺ is titrated. The difference in the titration curves between the free siderophore and the iron complex allows for the calculation of the stability constant using specialized software.[6]
Principle of Spectrophotometric Competition Assay (e.g., with EDTA):
When direct titration is not feasible, a competition experiment can be performed. The ferric-siderophore is mixed with a competing chelator of known iron affinity, such as EDTA. At equilibrium, the concentrations of the ferric-siderophore and ferric-EDTA complexes are measured spectrophotometrically. Knowing the stability constant of ferric-EDTA, the stability constant of the ferric-siderophore complex can be calculated.
Conclusion
Pseudobactin, a member of the pyoverdine family, is a structurally complex, mixed-type siderophore with a high affinity for ferric iron. Its classification is rooted in the diverse functional groups—catecholate-like, carboxylate, and hydroxamate—that it employs for iron chelation. The production of pseudobactin is a tightly regulated process, critical for the competitiveness and virulence of many Pseudomonas species. The detailed methodologies provided in this guide for the detection, quantification, and characterization of pseudobactins and other siderophores offer a robust toolkit for researchers exploring their roles in microbial physiology, pathogenesis, and their potential applications in medicine and agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. Siderophore-mediated iron acquisition and modulation of host-bacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pseudomonas fluorescens Siderophore Pyoverdine Weakens Arabidopsis thaliana Defense in Favor of Growth in Iron-Deficient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Pyoverdin(pss), the Fluorescent Siderophore Produced by Pseudomonas syringae pv. syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.huji.ac.il [cris.huji.ac.il]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A method for detection of pseudobactin, the siderophore produced by a plant-growth-promoting pseudomonas strain, in the barley rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Method for Detection of Pseudobactin, the Siderophore Produced by a Plant-Growth-Promoting Pseudomonas Strain, in the Barley Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Potentiometric titration of iron(II) ions [leybold-shop.com]